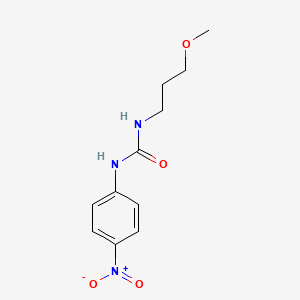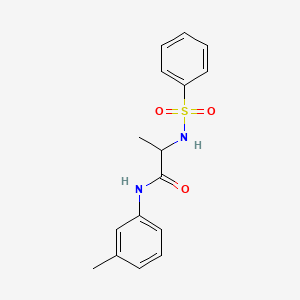
N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea
Vue d'ensemble
Description
N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea, also known as MNPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
In materials science, N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea has been used as a building block for the synthesis of novel polyurethane materials with improved mechanical properties. N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea has also been studied for its potential use as a corrosion inhibitor for metal surfaces.
In environmental science, N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain plant species.
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and division. N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea has also been shown to inhibit the growth and proliferation of cancer cells by disrupting their cell cycle.
In materials science, N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea has been shown to improve the mechanical properties of polyurethane materials, such as their tensile strength and elasticity. N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea has also been shown to improve the corrosion resistance of metal surfaces by forming a protective barrier on their surface.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea is its versatility, as it can be used in a variety of applications in different fields. N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea is also relatively easy to synthesize and purify, making it accessible to researchers.
One limitation of N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea is its potential toxicity, as it has been shown to exhibit cytotoxic effects on certain cell lines. N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea also has limited solubility in water, which may restrict its use in certain applications.
Orientations Futures
There are several future directions for research on N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea and to optimize its antitumor activity. In materials science, N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea could be used as a building block for the synthesis of novel materials with tailored properties. In environmental science, N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea could be studied further as a potential herbicide or as a corrosion inhibitor for metal surfaces.
Conclusion:
In conclusion, N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea is a versatile chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been studied for its antitumor activity, as well as its potential use in materials science and environmental science. Further research is needed to fully understand the mechanism of action of N-(3-methoxypropyl)-N'-(4-nitrophenyl)urea and to explore its potential applications in the future.
Propriétés
IUPAC Name |
1-(3-methoxypropyl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-18-8-2-7-12-11(15)13-9-3-5-10(6-4-9)14(16)17/h3-6H,2,7-8H2,1H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJAPOQSGPPNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)-3-(4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-methyl-1-[4-(methylthio)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116632.png)
![N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(3-ethoxybenzamide)](/img/structure/B4116644.png)
![2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4116656.png)
![2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4116662.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4116664.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4116673.png)
![N~4~-(5-chloro-2-methylphenyl)-N~2~-[2-(2-hydroxyethoxy)ethyl]asparagine](/img/structure/B4116678.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N',N'-dimethyl-N-[(5-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B4116702.png)
![methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4116707.png)
![2-methyl-8-[3-(prop-2-yn-1-yloxy)benzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4116716.png)
![diethyl 5-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4116720.png)
![ethyl 2-amino-4',4',6'-trimethyl-2',5-dioxo-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4116728.png)